Cas no 299955-42-3 (3-({3-bromoimidazo1,2-apyridin-2-yl}methyl)sulfanyl-4-phenyl-4H-1,2,4-triazole)

3-({3-bromoimidazo1,2-apyridin-2-yl}methyl)sulfanyl-4-phenyl-4H-1,2,4-triazole 化学的及び物理的性質
名前と識別子
-
- 3-({3-bromoimidazo1,2-apyridin-2-yl}methyl)sulfanyl-4-phenyl-4H-1,2,4-triazole
- 299955-42-3
- 3-bromo-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]imidazo[1,2-a]pyridine
- 3-bromo-2-(((4-phenyl-4H-1,2,4-triazol-3-yl)thio)methyl)imidazo[1,2-a]pyridine
- SR-01000005806
- AKOS003607942
- F0381-0319
- SR-01000005806-1
- 3-[({3-bromoimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole
-
- インチ: 1S/C16H12BrN5S/c17-15-13(19-14-8-4-5-9-21(14)15)10-23-16-20-18-11-22(16)12-6-2-1-3-7-12/h1-9,11H,10H2
- InChIKey: GDLHSMWXCBBQHK-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(CSC2=NN=CN2C2C=CC=CC=2)N=C2C=CC=CN21
計算された属性
- せいみつぶんしりょう: 384.99968g/mol
- どういたいしつりょう: 384.99968g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 4
- 複雑さ: 395
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.3
- トポロジー分子極性表面積: 73.3Ų
3-({3-bromoimidazo1,2-apyridin-2-yl}methyl)sulfanyl-4-phenyl-4H-1,2,4-triazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0381-0319-10μmol |
3-[({3-bromoimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole |
299955-42-3 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0381-0319-5mg |
3-[({3-bromoimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole |
299955-42-3 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0381-0319-20mg |
3-[({3-bromoimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole |
299955-42-3 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0381-0319-1mg |
3-[({3-bromoimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole |
299955-42-3 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0381-0319-10mg |
3-[({3-bromoimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole |
299955-42-3 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0381-0319-15mg |
3-[({3-bromoimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole |
299955-42-3 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0381-0319-2μmol |
3-[({3-bromoimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole |
299955-42-3 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0381-0319-2mg |
3-[({3-bromoimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole |
299955-42-3 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0381-0319-50mg |
3-[({3-bromoimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole |
299955-42-3 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0381-0319-40mg |
3-[({3-bromoimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole |
299955-42-3 | 90%+ | 40mg |
$140.0 | 2023-05-17 |
3-({3-bromoimidazo1,2-apyridin-2-yl}methyl)sulfanyl-4-phenyl-4H-1,2,4-triazole 関連文献
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
3-({3-bromoimidazo1,2-apyridin-2-yl}methyl)sulfanyl-4-phenyl-4H-1,2,4-triazoleに関する追加情報
3-({3-Bromoimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl-4-phenyl-4H-1,2,4-triazole: A Comprehensive Overview
The compound 3-({3-bromoimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl-4-phenyl-4H-1,2,4-triazole (CAS No. 299955-42-3) is a highly specialized organic molecule with significant potential in various fields of chemistry and materials science. This compound belongs to the class of triazoles, which are well-known for their versatile applications in pharmaceuticals, agrochemicals, and advanced materials. The structure of this molecule is characterized by a triazole ring system fused with a sulfur-containing substituent and a bromoimidazo[1,2-a]pyridine moiety. These features make it a unique candidate for exploring novel chemical reactions and functional materials.
Recent studies have highlighted the importance of imidazo[1,2-a]pyridine derivatives in drug discovery. These heterocyclic compounds are known for their ability to modulate various biological targets, including kinases and G-protein coupled receptors (GPCRs). The presence of a bromine atom in the imidazo[1,2-a]pyridine ring introduces additional electronic effects and enhances the molecule's reactivity. This makes it an ideal substrate for further functionalization in medicinal chemistry. For instance, researchers have explored the use of this compound as a lead structure for developing anti-cancer agents due to its potential to inhibit key enzymes involved in cell proliferation.
The sulfanyl group attached to the triazole ring adds another layer of complexity to this molecule. Sulfur-containing groups are known for their ability to form strong bonds with metal ions, making them valuable in coordination chemistry and catalysis. Recent advancements in transition metal catalysis have demonstrated the utility of such groups in enhancing catalytic activity. For example, the sulfanyl group in this compound could serve as a ligand for palladium or platinum catalysts, enabling its application in cross-coupling reactions or hydrogenation processes.
In terms of synthesis, this compound can be prepared through a multi-step process involving nucleophilic aromatic substitution and click chemistry. The imidazo[1,2-a]pyridine core is typically synthesized via cyclization reactions using appropriate starting materials such as o-amino pyridines or their derivatives. The introduction of the bromine atom can be achieved through electrophilic substitution or via radical halogenation methods. The triazole ring is then formed through a Huisgen cycloaddition reaction between an alkyne and an azide under copper catalysis. This modular approach allows for fine-tuning of the molecule's properties by varying substituents on both the imidazo[1,2-a]pyridine and triazole rings.
From an applications perspective, 3-{(3-bromoimidazo[1,2-a]pyridin-2-yl)methyl}sulfanyl derivatives have shown promise in several areas. In electronics, their ability to coordinate with metal ions makes them suitable candidates for designing metallopolymers or hybrid materials with tailored electronic properties. Additionally, their potential as ligands in homogeneous catalysis has been explored in recent studies focusing on asymmetric synthesis and enantioselective reactions.
Another emerging application lies in the field of sensors and diagnostics. The sulfur atom's lone pairs enable interactions with heavy metals or other analytes, making this compound a potential candidate for designing colorimetric or fluorescent sensors. Recent research has demonstrated that such molecules can exhibit selective binding towards mercury(II) ions or other environmental contaminants, offering new avenues for pollution monitoring technologies.
In conclusion, CAS No. 299955-42-3, commonly referred to as 3-{(3-bromoimidazo[1,2-a]pyridin-2-yllmethyl}sulfanyl derivative, represents a versatile platform for exploring novel chemical transformations and functional materials. Its unique combination of heterocyclic rings and sulfur functionality positions it at the forefront of modern chemical research. As ongoing studies continue to uncover its full potential across diverse fields such as drug discovery and material science
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